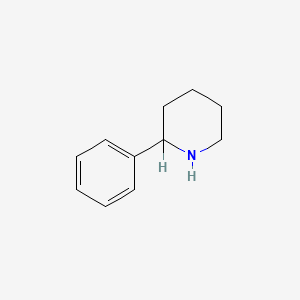

2-Phenylpiperidine

Übersicht

Beschreibung

2-Phenylpiperidine is a chemical compound with the molecular formula C11H15N . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

The molecular weight of 2-Phenylpiperidine is 161.24 g/mol . The InChI code for this compound is 1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2 .

Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .

Physical And Chemical Properties Analysis

2-Phenylpiperidine has a density of 1.0±0.1 g/cm3, a boiling point of 257.3±19.0 °C at 760 mmHg, and a flash point of 111.0±16.9 °C . It also has a molar refractivity of 50.9±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 166.7±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Piperidine derivatives, including 2-Phenylpiperidine, have been utilized in the development of anticancer agents . These compounds have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .

Antiviral Applications

Piperidine-based compounds have also found use in antiviral therapies . Their unique chemical structure allows them to interfere with the replication process of certain viruses, making them a valuable tool in the fight against viral diseases.

Antimalarial Applications

The antimalarial potential of piperidine derivatives has been explored in scientific research . These compounds can disrupt the life cycle of malaria parasites, offering a potential avenue for the development of new antimalarial drugs.

Antimicrobial and Antifungal Applications

Piperidine derivatives have demonstrated antimicrobial and antifungal properties . They can inhibit the growth of certain bacteria and fungi, making them useful in the development of new antimicrobial and antifungal agents.

Antihypertension Applications

In the field of cardiovascular medicine, piperidine derivatives have been used in the treatment of hypertension . They can help regulate blood pressure levels, contributing to cardiovascular health.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesics and anti-inflammatory agents . They can help manage pain and reduce inflammation, improving the quality of life for patients with chronic pain conditions.

Anti-Alzheimer’s Applications

Piperidine derivatives have shown promise in the treatment of Alzheimer’s disease . They can potentially interfere with the processes that lead to the degeneration of neurons in Alzheimer’s disease.

Antipsychotic Applications

Lastly, piperidine derivatives have been used in the development of antipsychotic drugs . These compounds can help manage the symptoms of various psychiatric disorders, contributing to mental health care.

Wirkmechanismus

While specific information on the mechanism of action of 2-Phenylpiperidine was not found, it is known that piperidine derivatives can have a variety of pharmacological effects. For instance, Meperidine, a synthetic opiate agonist belonging to the phenylpiperidine class, acts primarily as a kappa-opiate receptor agonist and also has local anesthetic effects .

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

2-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIAUTGOUJDVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956149 | |

| Record name | 2-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3466-80-6 | |

| Record name | 2-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

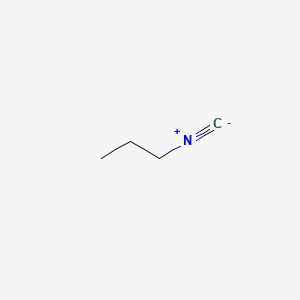

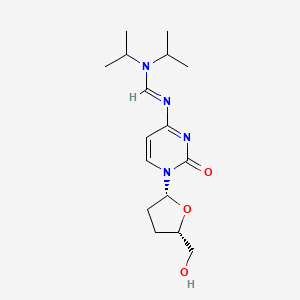

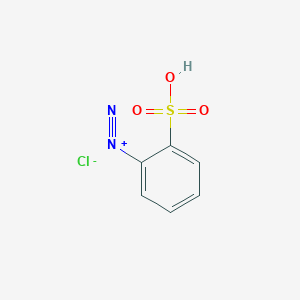

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological target of 2-phenylpiperidine derivatives?

A1: 2-Phenylpiperidine derivatives, particularly those with specific stereochemistry and substitutions, exhibit high affinity for the neurokinin 1 (NK1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How do these compounds interact with the NK1 receptor?

A2: These compounds act as antagonists at the NK1 receptor, meaning they bind to the receptor and block the binding and subsequent effects of endogenous agonists like Substance P. [, , , , ] This antagonism has been demonstrated in various in vitro and in vivo models. [, , , , ]

Q3: What are the downstream consequences of NK1 receptor antagonism by 2-phenylpiperidine derivatives?

A3: NK1 receptor antagonism can modulate a variety of physiological processes. For instance, it can inhibit neurogenic plasma extravasation, [] influence NMDA channel function in hippocampal neurons, [] and affect intestinal peristalsis. []

Q4: What is the molecular formula and weight of 2-phenylpiperidine?

A4: 2-Phenylpiperidine has the molecular formula C11H15N and a molecular weight of 161.24 g/mol.

Q5: What spectroscopic data can be used to characterize 2-phenylpiperidine?

A5: While the provided abstracts don't provide detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy [, ] can be used to confirm the structure and stereochemistry of 2-phenylpiperidine and its derivatives.

Q6: How do structural modifications to the 2-phenylpiperidine scaffold affect its activity?

A6: Research indicates that specific stereochemistry at the 2 and 3 positions of the piperidine ring is crucial for NK1 receptor affinity and activity. [, , , , , , ] Additionally, substitutions on the phenyl ring and the nitrogen atom can significantly impact potency and selectivity for the NK1 receptor. [, , , , , , , , , , , , , ]

Q7: Can you provide an example of how a specific structural modification alters the compound's activity?

A7: The (2R,3R)-enantiomer of the NK1 antagonist CP-99,994, designated as CP-100,263, exhibits significantly reduced affinity for the NK1 receptor and fails to prevent Substance P- and hypertonic saline-induced increases in vascular permeability. [] This highlights the importance of stereochemistry in determining biological activity.

Q8: What is known about the metabolism of 2-phenylpiperidine derivatives in humans?

A8: Studies on the NK1 antagonist CP-122,721, a 2-phenylpiperidine derivative, reveal that it undergoes extensive metabolism in humans primarily via O-demethylation, aromatic hydroxylation, and glucuronidation. [] The major circulating metabolite has been identified as 5-trifluoromethoxy salicylic acid. []

Q9: Are there differences in the pharmacokinetics of these compounds between species?

A9: Yes, comparative studies on CP-122,721 in rats and humans show differences in metabolic pathways and excretion profiles, highlighting the importance of species-specific considerations in drug development. [, ]

Q10: What in vivo models have been used to study the effects of 2-phenylpiperidine derivatives?

A10: Various animal models have been employed to investigate the efficacy of these compounds, including:

- Gerbil foot tapping model for assessing NK1 antagonist activity in anxiety and depression. []

- Rat models of neurogenic inflammation to study effects on tracheal vascular permeability [] and airway blood flow. []

- Mouse models of cytokine-mediated liver injury to assess the protective effects of NK1 antagonists. []

- Rat models of neuropathic pain, including the streptozocin and chronic constriction injury models. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)

![3,7,7,11,16,20,20-Heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B1215130.png)

![11-Hydroxy-17-(1-hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,8,10,14-pentamethyl-hexadecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)

![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)

![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)

![(2,4-Difluorophenyl)-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1215137.png)

![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-phenylacrylate](/img/structure/B1215148.png)